molecular formula C22H30N6O2 B11423384 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11423384
M. Wt: 410.5 g/mol
InChI Key: XJOVSKVRGRMYCZ-UHFFFAOYSA-N
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Description

8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reductive amination of a purine derivative with a benzylpiperazine intermediate. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride in methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzylpiperazine moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. For instance, it has been shown to exhibit reversible M2 cholinomimetic properties, affecting the contractile activity of intestinal smooth muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H30N6O2/c1-16(2)13-28-18(23-20-19(28)21(29)24-22(30)25(20)3)15-27-11-9-26(10-12-27)14-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30)

InChI Key

XJOVSKVRGRMYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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